molecular formula C11H21N3O2 B1403485 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane CAS No. 1419101-28-2

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

Cat. No. B1403485
M. Wt: 227.3 g/mol
InChI Key: LHIOOQPXWZFIEX-UHFFFAOYSA-N
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Description

“9-Boc-3,7,9-triazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C11H21N3O2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is tert-butyl (1R,5S)-3,7,9-triazabicyclo [3.3.1]nonane-3-carboxylate . It is a white solid .


Molecular Structure Analysis

The InChI code for “9-Boc-3,7,9-triazabicyclo[3.3.1]nonane” is 1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-4-12-5-9(7-14)13-8/h8-9,12-13H,4-7H2,1-3H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

“9-Boc-3,7,9-triazabicyclo[3.3.1]nonane” is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Triazole Chemistry and Applications

Triazole derivatives are a significant class of compounds in medicinal chemistry and have been the focus of various studies due to their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, making triazoles valuable in drug discovery and development.

  • Anticancer Applications : Triazole derivatives have shown promise as anticancer agents, with various studies highlighting their potential to inhibit cancer cell growth and proliferation. This is partly due to their ability to interact with DNA, proteins, and other biological molecules, disrupting the normal functioning of cancer cells (Simović et al., 2019).

  • Antimicrobial and Antifungal Activities : The broad spectrum of antimicrobial and antifungal activities associated with triazole compounds makes them candidates for developing new antibiotics and antifungal medications. These properties are crucial in addressing the rising concern of antimicrobial resistance (Kumar et al., 2021).

  • Anti-inflammatory Properties : Triazoles have also been identified for their anti-inflammatory properties, offering potential therapeutic options for treating various inflammatory disorders. The mechanism often involves modulating the biochemical pathways that lead to inflammation, providing relief from symptoms and halting disease progression (Koval et al., 2022).

  • Synthetic Applications : Beyond their biological applications, triazoles play a significant role in organic synthesis, serving as building blocks for constructing complex molecules. Their stability and reactivity make them suitable for various chemical transformations, enabling the synthesis of a wide range of compounds for further research and development (Nasri et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, and cause serious eye irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIOOQPXWZFIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CNCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane
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Reactant of Route 5
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Reactant of Route 6
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